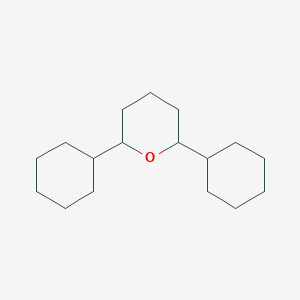
1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate is a fluorinated organophosphate compound It is characterized by the presence of a cyano group, multiple fluorine atoms, and a phosphate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate typically involves the reaction of 1-Cyano-2,2,3,3,4,4,4-heptafluorobutanol with dimethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
化学反応の分析
Types of Reactions: 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The phosphate ester can be hydrolyzed to produce the corresponding alcohol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: 1-Cyano-2,2,3,3,4,4,4-heptafluorobutanol and dimethyl phosphate.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学的研究の応用
1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate involves its interaction with molecular targets through its cyano and phosphate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The fluorinated backbone of the compound also contributes to its stability and resistance to metabolic degradation.
類似化合物との比較
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Comparison: 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate is unique due to the presence of both a cyano group and a phosphate ester, which are not found together in the similar compounds listed above
特性
CAS番号 |
56376-19-3 |
|---|---|
分子式 |
C7H7F7NO4P |
分子量 |
333.10 g/mol |
IUPAC名 |
(1-cyano-2,2,3,3,4,4,4-heptafluorobutyl) dimethyl phosphate |
InChI |
InChI=1S/C7H7F7NO4P/c1-17-20(16,18-2)19-4(3-15)5(8,9)6(10,11)7(12,13)14/h4H,1-2H3 |
InChIキー |
PYRWFCOUAZNFQC-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(OC)OC(C#N)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)




![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)




![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)


